

An In-Depth Technical Guide to the Pharmacology of Redafamdastat

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Compound of Interest

Compound Name: Redafamdastat

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Abstract

Redafamdastat (also known as JZP-150 and PF-04457845) is a potent, selective, and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed initially by Pfizer and later by Jazz Pharmaceuticals, **Redafamdastat** reached Phase 2 clinical trials for the treatment of post-traumatic stress disorder (PTSD), pain, and alcoholism. The primary mechanism of action of **Redafamdastat** is the inhibition of FAAH, which leads to an increase in the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide (AEA). This enhancement of endocannabinoid signaling was hypothesized to produce therapeutic benefits, including analgesic, anxiolytic, and anti-inflammatory effects, without the undesirable side effects associated with direct cannabinoid receptor agonists. Despite promising preclinical data and favorable pharmacokinetics in early clinical trials, the development of **Redafamdastat** was discontinued in December 2023 after a Phase 2 trial for PTSD failed to meet its primary and key secondary endpoints. This guide provides a comprehensive overview of the pharmacology of **Redafamdastat**, including its mechanism of action, pharmacokinetics, pharmacodynamics, preclinical efficacy, and clinical trial outcomes.

Mechanism of Action

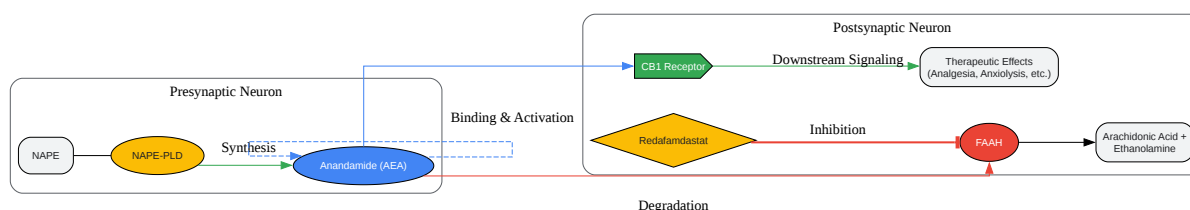
Redafamdastat is a covalent, irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[2] The most well-characterized substrate of FAAH is anandamide

(AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[2]

By inhibiting FAAH, **Redafamdastat** prevents the breakdown of AEA and other FAAs, leading to their accumulation and an enhancement of "endocannabinoid tone".[3] This amplified signaling through cannabinoid and other receptors is believed to be the basis for the therapeutic effects of **Redafamdastat**.

The inhibition of FAAH by **Redafamdastat** is highly potent and selective. It acts by carbamylating the active-site serine nucleophile of the enzyme.[1]

Signaling Pathway of FAAH Inhibition by Redafamdastat



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FAAH Inhibition Signaling Pathway

Quantitative Pharmacology

Table 1: In Vitro Potency of Redafamdastat

Parameter	Species	Value	Reference(s)
IC50	Human FAAH	7.2 nM	[4] [5] [6]
Rat FAAH	7.4 nM	[7]	
kinact/Ki	Human FAAH	40,300 M-1s-1	[1]

Table 2: Pharmacokinetics of Redafamdastat in Healthy Volunteers (Single and Multiple Doses)

Parameter	Single Dose (0.1 - 40 mg)	Multiple Dose (0.5 - 8 mg once daily for 14 days)	Reference(s)
Tmax (median)	0.5 - 1.2 hours	Not explicitly stated, but absorption is rapid	[2]
Dose Proportionality	Supraproportional exposure from 0.1 to 10 mg; Proportional from 10 to 40 mg	Dose proportional	[2]
Steady-State	N/A	Achieved by Day 7	[2]
Urinary Excretion	< 0.1% of the dose	Not explicitly stated	[2]
Food Effect	No effect on pharmacokinetics	Not explicitly stated	[2]

Table 3: Pharmacodynamics of Redafamdastat in Healthy Volunteers (Single and Multiple Doses)

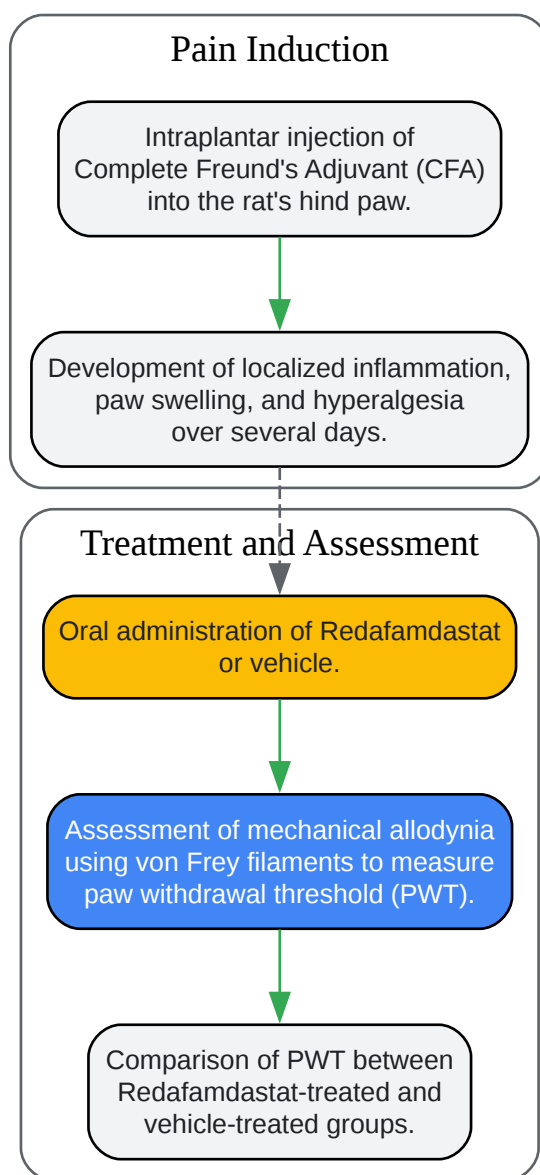
Parameter	Single Dose	Multiple Dose (once daily for 14 days)	Reference(s)
FAAH1 Inhibition	>97% inhibition at doses \geq 0.3 mg	>97% inhibition at all doses (0.5, 1, 4, and 8 mg)	[2]
Duration of FAAH1 Inhibition	Not explicitly stated	Maximal inhibition maintained for at least 1 week after the last dose	[2]
Fatty Acid Amide Concentrations	3.5- to 10-fold increase	Maintained at a plateau	[2]

Preclinical Studies

Inflammatory Pain Model

Redafamdastat demonstrated significant analgesic effects in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[6]

The following is a generalized protocol based on the available literature for assessing the efficacy of **Redafamdastat** in the CFA model.



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Workflow for CFA Inflammatory Pain Model

Species	Model	Endpoint	Key Findings	Reference(s)
Rat	Complete Freund's Adjuvant (CFA) induced inflammatory pain	Mechanical Allodynia (Paw Withdrawal Threshold)	- Minimum effective dose of 0.1 mg/kg (p.o.)- Efficacy at 0.1 mg/kg was comparable to 10 mg/kg naproxen- A single 1 mg/kg oral dose showed efficacy for 24 hours	[1][6]

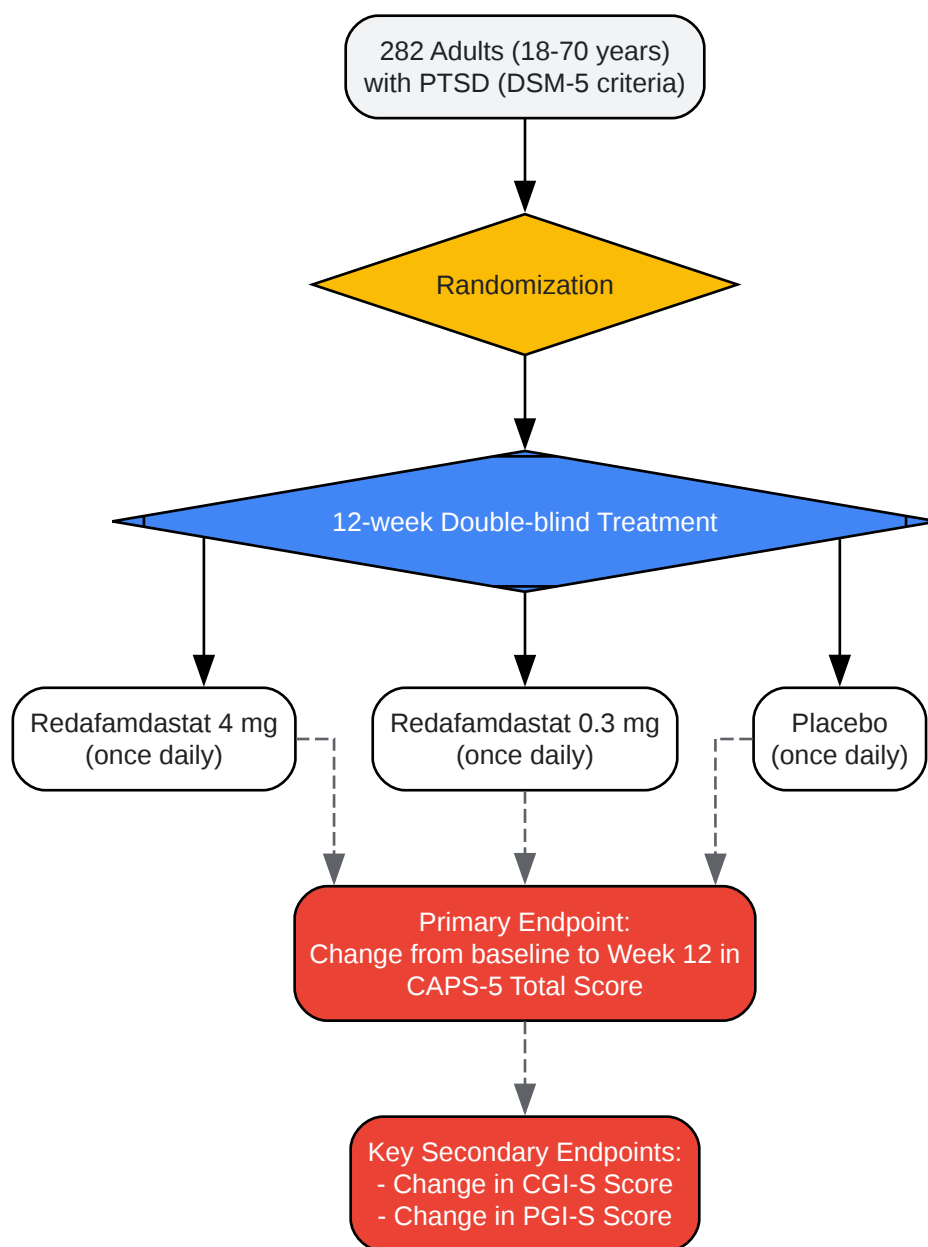
Preclinical Safety

In non-clinical toxicology and safety pharmacology studies, the main potential target organs identified for **Redafamdastat** were the male genital tract, liver, and central nervous system.[4] The no-observed-adverse-effect level (NOAEL) in the most sensitive species (dog) was associated with an AUC(0,24 h) of 6290 ng·h/mL and a Cmax of 482 ng/mL.[4] Importantly, at a dose of 10 mg/kg in mice, **Redafamdastat** did not elicit effects on motility, catalepsy, or body temperature, which are classic side effects of direct CB1 receptor agonists.[1]

Clinical Trials

Redafamdastat (as JZP-150) was evaluated in a Phase 2, multicenter, double-blind, placebo-controlled, randomized study for the treatment of adults with Post-Traumatic Stress Disorder (PTSD) (NCT05178316).[3][8]

Phase 2 PTSD Trial (NCT05178316) Design



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Phase 2 PTSD Clinical Trial Design

Table 5: Phase 2 PTSD Clinical Trial (NCT05178316) Top-Line Results

Endpoint	Outcome	Reference(s)
Primary Endpoint: Change from baseline to Week 12 in Clinician-Administered PTSD Scale (CAPS-5) Total Score	Not Met: No statistically significant difference between either Redafamdastat dose and placebo.	[8]
Key Secondary Endpoint: Change from baseline to Week 12 in Clinical Global Impression of Severity (CGI-S)	Not Met	[8]
Key Secondary Endpoint: Change from baseline to Week 12 in Patient Global Impression of Severity (PGI-S)	Not Met	[8]
Safety	No new safety signals were observed. The most common treatment-emergent adverse events were headache, nausea, and urinary tract infection, which also occurred in the placebo group.	[8]

Conclusion

Redafamdastat is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the enhancement of endocannabinoid signaling, showed considerable promise in preclinical models of pain and was supported by favorable pharmacokinetic and pharmacodynamic profiles in early human studies. However, the failure to demonstrate efficacy in a Phase 2 trial for PTSD led to the discontinuation of its clinical development. The data and experimental insights gathered from the investigation of **Redafamdastat** remain valuable for the broader field of endocannabinoid system modulation and may inform the development of future therapeutics targeting this pathway.

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